4-[1-(Pyridin-4-yl)ethenyl]morpholine
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Overview
Description
4-[1-(Pyridin-4-yl)ethenyl]morpholine is a chemical compound with the molecular formula C9H12N2O. It is known for its unique structure, which combines a morpholine ring with a pyridine ring through an ethenyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Pyridin-4-yl)ethenyl]morpholine typically involves the reaction of morpholine with a pyridine derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where morpholine is reacted with 4-bromopyridine in the presence of a base such as potassium carbonate and a palladium catalyst . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-[1-(Pyridin-4-yl)ethenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
4-[1-(Pyridin-4-yl)ethenyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[1-(Pyridin-4-yl)ethenyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Morpholinopyridine: Similar structure but lacks the ethenyl linkage.
4-Piperidinopyridine: Contains a piperidine ring instead of a morpholine ring.
4-Morpholinopiperidine: Combines a morpholine ring with a piperidine ring
Uniqueness
4-[1-(Pyridin-4-yl)ethenyl]morpholine is unique due to its ethenyl linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications .
Properties
CAS No. |
55482-77-4 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-(1-pyridin-4-ylethenyl)morpholine |
InChI |
InChI=1S/C11H14N2O/c1-10(11-2-4-12-5-3-11)13-6-8-14-9-7-13/h2-5H,1,6-9H2 |
InChI Key |
ZLMJPYPBXMIKQY-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=NC=C1)N2CCOCC2 |
Origin of Product |
United States |
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